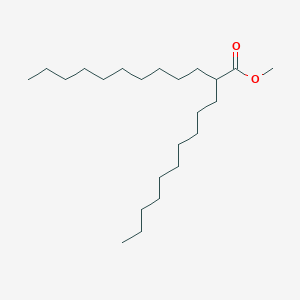

Methyl 2-decyldodecanoate

Description

Properties

IUPAC Name |

methyl 2-decyldodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O2/c1-4-6-8-10-12-14-16-18-20-22(23(24)25-3)21-19-17-15-13-11-9-7-5-2/h22H,4-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXZCOIVSLGPAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCCCC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312584 | |

| Record name | Methyl 2-decyldodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180476-33-9 | |

| Record name | Methyl 2-decyldodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180476-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-decyldodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Decyldodecanoate and Analogues

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes in conjunction with the versatility of chemical reactions, offering sustainable and efficient routes to complex molecules. mdpi.com This integrated approach allows for the production of compounds like Methyl 2-decyldodecanoate under mild conditions, often with high purity and yield. mdpi.comresearchgate.net The combination of biocatalysis and chemical transformation can lead to novel synthetic pathways that are both economically and environmentally advantageous. mdpi.comnih.gov For instance, a chemoenzymatic process can involve an initial enzymatic step to create a key intermediate with high stereoselectivity, followed by chemical modifications to arrive at the final product. nih.govrsc.org This synergy is particularly valuable for producing optically active compounds and complex natural product analogues. nih.govrsc.org

Lipase-Catalyzed Esterification and Transesterification Strategies

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a cornerstone of biocatalysis, widely employed for the synthesis of esters. scielo.br These enzymes naturally catalyze the hydrolysis of triglycerides, but the reaction is reversible and can be shifted towards synthesis (esterification) in non-aqueous or micro-aqueous environments. scielo.brscielo.br This adaptability allows lipases to catalyze a broad range of bioconversion reactions, including esterification, transesterification, alcoholysis, and acidolysis. scielo.br

Esterification involves the direct reaction of a carboxylic acid (e.g., 2-decyldodecanoic acid) with an alcohol (e.g., methanol) to form the corresponding ester and water. researchgate.net Transesterification, another lipase-catalyzed strategy, involves the exchange of an acyl group from an existing ester to an alcohol. Both methods benefit from the high selectivity of lipases, which can minimize side reactions and simplify product purification. researchgate.net Immobilized lipases, such as Novozym 435 (derived from Candida antarctica lipase (B570770) B), are frequently used to enhance stability and facilitate reuse of the biocatalyst. scielo.brnih.gov

Optimization of Biocatalytic Reaction Conditions

The efficiency of lipase-catalyzed ester synthesis is highly dependent on several reaction parameters. scispace.commdpi.com Optimizing these conditions is crucial for achieving high conversion rates and product yields. Key parameters include temperature, enzyme concentration, substrate molar ratio, and reaction medium. mdpi.comnih.gov

Temperature: Lipase activity generally increases with temperature up to an optimum, beyond which thermal denaturation occurs. For many lipases, including the commonly used Novozym 435, the optimal temperature range is typically between 40°C and 60°C. scispace.commdpi.com

Enzyme Amount: Increasing the enzyme concentration generally boosts the initial reaction rate. mdpi.com However, an excessively high enzyme load may not be cost-effective and can introduce mass transfer limitations. mdpi.com

Substrate Molar Ratio: The ratio of the acyl donor (carboxylic acid) to the alcohol can significantly influence the reaction equilibrium. An excess of one substrate is often used to drive the reaction towards product formation. scielo.br

Reaction Medium: The choice of solvent is critical. While enzymatic esterification can be performed in solvent-free systems, organic solvents are often used to dissolve substrates and products. scispace.comutm.my The polarity of the solvent can impact enzyme activity and stability. scielo.br Water activity is another crucial factor; while lipases require a small amount of water to maintain their active conformation, excess water favors the reverse reaction of hydrolysis. mdpi.comnih.gov

Table 1: Optimization of Lipase-Catalyzed Ester Synthesis

| Parameter | Optimized Condition | Outcome | Reference |

| Enzyme | Novozym 435 (immobilized Candida antarctica lipase B) | High activity and stability | nih.govscispace.com |

| Temperature | 40°C | Maximum conversion (87.47%) for nonyl caprylate | scispace.com |

| Enzyme Amount | 15-25% w/w of total substrate | High conversion rates (>80-90%) | scispace.comutm.my |

| Shaking Speed | 200 rpm | Overcame mass transfer limitations for maximal conversion | scispace.com |

| System | Solvent-free | High yields and environmentally friendly | scispace.comutm.my |

Exploration of Enzyme Specificity and Regioselectivity

A significant advantage of enzymatic synthesis is the high specificity and selectivity of the biocatalysts. researchgate.net Lipases exhibit several types of specificity, including substrate specificity, regioselectivity, and stereoselectivity. researchgate.net

Regioselectivity refers to the enzyme's ability to catalyze a reaction at a specific position on a multifunctional substrate. scirp.org In the context of triglycerides, many lipases are sn-1,3-specific, meaning they selectively hydrolyze or form ester bonds at the primary positions (sn-1 and sn-3) of the glycerol (B35011) backbone, leaving the secondary position (sn-2) untouched. nih.govnih.gov This selectivity is governed by how the substrate binds to the enzyme's active site. nih.gov While this is most relevant for glycerol-based esters, the principle of positional preference applies to other polyol or complex substrates. nih.gov The choice of solvent can also influence the regioselectivity of an enzyme. acs.org In some cases, acyl migration, a non-enzymatic intramolecular rearrangement, can occur, leading to a mixture of regioisomers. nih.gov

Substrate specificity relates to the enzyme's preference for certain types of fatty acids or alcohols. For instance, some lipases show higher activity with short-chain fatty acids, while others are more effective with long-chain ones. scielo.br Similarly, primary alcohols are generally better substrates than secondary or tertiary alcohols. scielo.brnih.gov

Enantioselective Synthesis through Enzymatic Pathways

For chiral molecules like certain analogues of this compound, achieving enantiopurity is often critical. Enzymes, particularly lipases, are powerful tools for enantioselective synthesis. google.com This is typically achieved through the kinetic resolution of a racemic mixture. nih.govscirp.org

In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other. For example, in the esterification of a racemic carboxylic acid, a lipase might preferentially convert the (S)-enantiomer into its ester, leaving the (R)-enantiomer largely unreacted. nih.gov This results in a mixture of an enantiomerically enriched ester and the unreacted, oppositely enriched acid, which can then be separated. nih.gov The efficiency of this process is described by the enantioselectivity value (E). nih.gov The enantioselectivity of lipases can be profoundly influenced by the reaction medium; for example, performing the reaction in a water-in-oil microemulsion has been shown to dramatically increase the E-value compared to reactions in pure organic solvents or aqueous buffers. nih.gov Protein engineering can also be employed to alter and enhance the enantioselectivity of an enzyme by modifying amino acid residues near the active site. google.com

Modern Chemical Synthesis Strategies

While enzymatic methods offer green and selective alternatives, traditional chemical synthesis remains a robust and widely practiced approach for producing esters.

Esterification via Carboxylic Acid Activation and Alcoholysis

The direct reaction of a carboxylic acid with an alcohol under acidic catalysis, known as the Fischer esterification, is a classic method. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, typically driven to completion by using a large excess of the alcohol and/or by removing the water formed as a byproduct. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, TsOH), which activates the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comsaskoer.ca

To overcome the equilibrium limitations and often harsh conditions of the Fischer esterification, modern methods frequently rely on the in situ activation of the carboxylic acid. A prominent example is the Steglich esterification , which uses a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent. orgsyn.org In this process, the carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the alcohol to form the desired ester. To prevent a side reaction where the O-acylisourea rearranges to a stable N-acylurea, and to accelerate the reaction, a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is added. orgsyn.org This method is performed under mild, non-acidic conditions at room temperature, making it suitable for a wide range of substrates, including those sensitive to acid. orgsyn.org

Other modern reagents for activating carboxylic acids include various peptide coupling agents and the use of sulfuryl fluoride (B91410) (SO₂F₂) as a dehydrating agent. organic-chemistry.org

Alkylation Reactions of Carboxylic Acid Salts with Alkyl Halides

A fundamental approach to forming the carbon skeleton of α-alkylated esters like this compound involves the alkylation of a carboxylic acid derivative. This method is analogous to classical C-C bond-forming reactions where a stabilized carbanion acts as a nucleophile. The process typically begins with a malonic ester or a similar C-H acidic compound, which is deprotonated to form an enolate. This enolate is then reacted with an appropriate alkyl halide.

In a hypothetical synthesis geared towards the 2-decyldodecanoate skeleton, one could start with a derivative of dodecanoic acid. The α-carbon is first made acidic, typically by introducing an electron-withdrawing group. A more direct, though challenging, method involves the direct alkylation of a pre-formed ester enolate. For instance, the lithium enolate of methyl dodecanoate (B1226587) could be generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. This enolate would then be reacted with a 1-halodecane (e.g., 1-bromodecane).

However, controlling mono-alkylation versus di-alkylation can be difficult, as the resulting mono-alkylated product may still possess sufficient acidity to react further. google.com To circumvent this, syntheses often employ malonic esters. For example, diethyl malonate is first alkylated with a dodecyl halide and then with a decyl halide. Subsequent hydrolysis and decarboxylation would yield the desired 2-decyldodecanoic acid, which is then esterified with methanol (B129727). The use of potassium carbonate as a base in a non-aqueous system is a common strategy for such alkylations. google.com

Table 1: Illustrative Alkylation of a Malonic Ester Derivative

| Reactant 1 | Reactant 2 | Base/Conditions | Intermediate Product | Final Step |

| Diethyl malonate | 1-bromododecane | NaH or K₂CO₃ in organic solvent | Diethyl 2-dodecylmalonate | Alkylation with 1-bromodecane, followed by hydrolysis, decarboxylation, and esterification |

This classical approach, while effective, often requires multiple steps and stoichiometric use of reagents, which can lead to significant waste streams.

Advanced Acylation Methodologies for Branched Structures

Modern synthetic chemistry offers more direct and efficient routes to branched esters, overcoming the challenges of steric hindrance and improving selectivity. These advanced methodologies often rely on catalysis, including organocatalysis, metal-complex catalysis, and biocatalysis.

Guerbet Reaction Pathway: A powerful indirect method involves the use of Guerbet alcohols. aocs.org The Guerbet reaction is a base-catalyzed self-condensation of primary alcohols at high temperatures to produce β-branched primary alcohols. core.ac.uk For example, dodecanol (B89629) could be dimerized to form 2-decyltetradecanol. While not the exact precursor for this compound, this demonstrates the formation of a highly branched alcohol. These Guerbet alcohols can then be esterified with various carboxylic acids to produce branched esters with desirable properties like low pour points and good lubricity. researchgate.net The esterification can be catalyzed by traditional acid catalysts like p-toluenesulfonic acid or through transesterification procedures. researchgate.netresearchgate.net

Catalytic Acylation and Cross-Coupling: Direct acylation methods are continuously being refined. The Claisen condensation, a classic acylation reaction, has been studied for the synthesis of β-diketones from branched esters, though yields can be low with sterically hindered substrates. acs.org More advanced methods employ transition metal catalysts. For instance, palladium and rhodium catalysts have been developed for the asymmetric synthesis of chiral branched esters, showcasing high levels of control and efficiency. nih.govnih.gov Another innovative strategy is the chloroacylation of unactivated alkenes using acyl chlorides under nickel/photoredox catalysis, which provides a route to α-branched enones that can be further modified. researchgate.net

Biocatalysis: The use of enzymes, particularly lipases, presents a green and highly selective alternative for synthesizing branched esters. mdpi.com Lipases can catalyze esterification or transesterification reactions under mild conditions, often in solvent-free systems. For instance, the immobilized lipase Novozym® 435 has been successfully used to synthesize 2-ethylhexyl 2-methylhexanoate, another type of branched-chain ester. mdpi.com The success of these biocatalytic methods is highly dependent on the enzyme's ability to accommodate the branched structure of the acid or alcohol substrate. mdpi.com

Table 2: Comparison of Advanced Synthesis Methodologies for Branched Esters

| Methodology | Description | Key Advantages | Key Challenges |

| Guerbet Reaction & Esterification | Dimerization of alcohols to branched alcohols, followed by esterification. aocs.org | Creates highly branched structures from linear feedstocks. | High temperatures required; potential for side products. core.ac.uk |

| Transition Metal Catalysis | Cross-coupling or acylation reactions using catalysts (e.g., Pd, Rh, Ni). nih.govresearchgate.net | High selectivity and efficiency; potential for asymmetric synthesis. nih.gov | Catalyst cost and removal; optimization of reaction conditions. |

| Biocatalysis (Lipases) | Enzyme-catalyzed esterification or transesterification. mdpi.com | Mild conditions, high selectivity, environmentally friendly. | Enzyme stability and cost; slower reaction times. |

Integration of Sustainable Chemistry Principles in Synthesis

The modern chemical industry places a strong emphasis on sustainability. The synthesis of molecules like this compound is increasingly being evaluated through the lens of green chemistry, focusing on reducing environmental impact and improving resource efficiency.

Utilization of Green Solvents and Alternative Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents like chlorinated hydrocarbons (e.g., dichloromethane) and amides are effective but pose significant health and environmental hazards. nih.gov Research has focused on identifying and implementing greener alternatives for ester synthesis.

Acetonitrile has been demonstrated as a less hazardous and effective solvent for the Steglich esterification, a common method for forming esters from carboxylic acids and alcohols. nih.govjove.com This modified protocol can produce high yields without requiring chromatographic purification, thus minimizing solvent waste. jove.com Ionic liquids have also been explored as catalysts and reaction media for esterification, offering advantages such as high catalytic activity, high reaction selectivity, and the potential for catalyst recycling. google.com

Other green solvent classes include those derived from renewable resources. wikipedia.org Ethyl esters, such as ethyl acetate, are considered green solvents and can be produced from the fermentation of biomass. nih.govmdpi.com Supercritical fluids, particularly supercritical carbon dioxide (sc-CO₂), represent another alternative, acting as a reaction medium that is non-toxic and easily removed, though requiring high-pressure equipment. wikipedia.org

Table 3: Green Solvents in Ester Synthesis

| Green Solvent | Example Application | Advantages |

| Acetonitrile | Greener Steglich Esterification nih.govjove.com | Less hazardous than chlorinated solvents; reduces need for purification. |

| Ionic Liquids | Catalytic Esterification google.com | Recyclable, high selectivity, low volatility. |

| Ethyl Esters (e.g., Ethyl Acetate) | Extraction and reaction medium nih.govmdpi.com | Bio-based, low toxicity, biodegradable. |

| Supercritical CO₂ | Reaction medium in various syntheses wikipedia.org | Non-toxic, abundant, easily separated from products. |

Maximization of Atom Economy and Minimization of Waste Generation

Atom economy, a concept introduced by Barry Trost, is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. wikipedia.org A reaction with 100% atom economy incorporates all atoms from the reactants into the final product, generating no byproducts.

Esterification reactions vary widely in their atom economy.

High Atom Economy: Direct catalytic additions and rearrangements are ideal. Fischer esterification, the acid-catalyzed reaction of a carboxylic acid and an alcohol, produces only water as a byproduct and is considered to have good atom economy. nrochemistry.com Similarly, cross-dehydrogenative coupling (CDC) reactions that directly form C-O bonds with oxygen as the oxidant (producing only water) are highly atom-economical. labmanager.com

Low Atom Economy: Many classical named reactions, while powerful, are inherently wasteful. The Wittig reaction, for example, generates a stoichiometric amount of triphenylphosphine (B44618) oxide waste. The Gabriel synthesis of amines produces a phthalic acid salt byproduct. wikipedia.org A synthetic route to a branched ester that relies on such methods would have a poor atom economy and a high E-factor (Environmental Factor, mass of waste/mass of product).

Maximizing atom economy involves choosing synthetic pathways that favor additions and rearrangements over substitutions and eliminations that generate stoichiometric byproducts. jst.go.jprsc.org

Table 4: Atom Economy Comparison for a Generic Ester Synthesis

| Reaction Type | General Equation | Atom Economy | Byproducts |

| Direct Addition (Ideal) | R-COOH + H₂C=CH-R' → R-COOCH₂CH₂-R' | 100% | None |

| Fischer Esterification | R-COOH + R'-OH ⇌ R-COOR' + H₂O | High (<100%) | Water |

| Acylation with Acyl Chloride | R-COCl + R'-OH → R-COOR' + HCl | Moderate | HCl (or salt after neutralization) |

| Wittig-type Olefination followed by conversion | R-CHO + Ph₃P=CHR'' → RCH=CHR'' + Ph₃P=O | Very Low | Triphenylphosphine oxide |

Development of Synthesis Pathways from Renewable Feedstocks

The long-term sustainability of chemical manufacturing depends on shifting from fossil-based feedstocks to renewable resources. Fatty acids, the building blocks of esters like this compound, are readily available from renewable triglycerides found in vegetable oils and animal fats.

The production of Fatty Acid Methyl Esters (FAMEs), commonly known as biodiesel, from renewable sources is a well-established industrial process. ajol.info This is typically achieved through the transesterification of triglycerides with methanol, often using a catalyst. Non-edible oils from plants like Karanja and Croton macrostachyus, as well as waste cooking oil, are increasingly used as low-cost, second-generation feedstocks. ajol.infoacs.orgresearchgate.net This approach avoids competition with the food supply and turns waste into a valuable resource. researchgate.net

The fatty acids obtained from these renewable sources can be used directly or as precursors for further synthesis. For example, dodecanoic acid (lauric acid) is a major component of coconut and palm kernel oil. This can be used as the carboxylic acid component in an esterification reaction. Other fatty acids can be reduced to their corresponding fatty alcohols, which can serve as the alcohol component or as a starting material for producing alkyl halides or for the Guerbet reaction to create branched alcohols. mdpi.com The use of biocatalysts, such as lipases, is particularly advantageous for processing renewable feedstocks, as they can often handle the higher free fatty acid and water content present in unrefined oils, reducing the need for costly purification steps. mdpi.com

Table 5: Renewable Feedstocks and Potential Intermediates

| Renewable Feedstock | Key Components | Potential Intermediates for Synthesis |

| Coconut Oil / Palm Kernel Oil | Triglycerides of Lauric Acid (C12) | Dodecanoic Acid, Dodecanol |

| Rapeseed / Canola Oil | Triglycerides of Oleic/Linoleic Acid | C18 Fatty Acids (can be cleaved to shorter chains) |

| Waste Cooking Oil | Mixed Triglycerides | Mixed Fatty Acids, Glycerol researchgate.netresearchgate.net |

| Biomass (e.g., Algae, Bacteria) | Lipids, Carbohydrates | Fatty Acids, Bio-alcohols |

Elucidation of Chemical Transformations and Reaction Mechanisms

Catalytic Reaction Pathways of Methyl 2-decyldodecanoate

The reactivity of this compound is centered around its ester functional group and the long, branched alkyl chain. Catalytic processes can be employed to selectively modify these features, leading to a variety of derivatives with tailored properties.

The oxidation of long-chain esters like this compound can be targeted at either the alkyl chain or the ester group, although the latter is generally more resistant to oxidation. Catalytic oxidation of the alkyl chain can introduce functionalities such as hydroxyl or keto groups.

For instance, the Wacker oxidation process, which is typically used for the oxyfunctionalization of mono-unsaturated fatty acid methyl esters (FAMEs), can be adapted for related substrates. This process, often employing a palladium(II) chloride catalyst in a suitable solvent system with molecular oxygen as the re-oxidant, can lead to the formation of keto-FAMEs. researchgate.net While this compound is saturated, related unsaturated precursors could be oxidized and then hydrogenated to yield a keto-derivative of the target molecule.

Biocatalytic approaches also offer high selectivity. For example, monooxygenase enzymes, such as AlkBGT from Pseudomonas putida, have been shown to selectively hydroxylate the terminal (ω-position) of medium-chain fatty acid methyl esters. researchgate.net This enzymatic approach could, in principle, be applied to this compound to produce ω-hydroxy-methyl 2-decyldodecanoate, a valuable bifunctional molecule. The regioselectivity of such enzymatic reactions is a key advantage over many chemical methods. researchgate.netebi.ac.uk

The selectivity of these oxidation reactions is crucial and depends heavily on the catalyst and reaction conditions chosen. For example, in the chemical oxidation of similar long-chain esters, the position of oxidation can be directed by the catalyst's nature, while in enzymatic reactions, the enzyme's active site dictates the position of hydroxylation with high precision. researchgate.netresearchgate.net

The ester functional group of this compound is susceptible to reduction under appropriate catalytic conditions. These transformations can yield the corresponding primary alcohol or, under harsher conditions, the fully deoxygenated alkane.

Hydrogenation and Reduction:

Catalytic hydrogenation is a common method for the reduction of esters to alcohols. This typically requires high pressures of hydrogen gas and a heterogeneous or homogeneous catalyst. Ruthenium-based catalysts, for instance, are known to be effective for the hydrogenation of esters to alcohols. The reduction of this compound would yield 2-decyldodecan-1-ol.

A specific example of the reduction of this compound has been reported using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF). This powerful reducing agent quantitatively converts the ester to the corresponding primary alcohol, 2-decyldodecan-1-ol.

Deoxygenation:

The table below summarizes the expected products from the hydrogenation, reduction, and deoxygenation of this compound.

| Reaction | Reagent/Catalyst | Product |

| Reduction | LiAlH₄ | 2-decyldodecan-1-ol |

| Hydrogenation | H₂ / Ru-based catalyst | 2-decyldodecan-1-ol |

| Deoxygenation | H₂ / Harsher conditions | 11-decyl-tricosane |

Metathesis:

Olefin metathesis is a powerful reaction for the rearrangement of carbon-carbon double bonds. As this compound is a saturated molecule, it cannot directly participate in olefin metathesis reactions. However, if an unsaturated analogue of this ester were available, it could undergo cross-metathesis with other olefins to generate a variety of novel long-chain esters.

Isomerization:

The skeletal isomerization of the long alkyl chain in this compound is a potential transformation, although it typically requires strong acid catalysts and elevated temperatures. The goal of such a reaction would be to alter the branching of the alkyl chain, which could in turn modify the physical properties of the ester, such as its melting point and viscosity.

Studies on the hydroisomerization of long-chain n-paraffins over bifunctional catalysts (containing both metal and acid sites) show that it is possible to introduce branching into linear alkanes. mdpi.comrsc.org A similar principle could be applied to long-chain esters, although the ester group's stability under these conditions would be a concern. The use of zeolites as catalysts for the isomerization of long-chain fatty acids has also been explored, suggesting a potential route for modifying the structure of esters like this compound. scispace.com However, such processes often lead to a mixture of isomers and can be accompanied by cracking, which breaks the carbon chain into smaller fragments. mdpi.com

Amidation:

The ester group of this compound can be converted to an amide through reaction with an amine, a process known as amidation. This reaction typically requires a catalyst or activation of the ester. The resulting amides, often referred to as Guerbet amides, are valuable as surfactants, emulsifiers, and lubricants. The properties of the resulting amide can be tuned by the choice of the amine.

The Guerbet reaction itself, which is used to produce branched alcohols, can be followed by sequential functionalization steps, including amidation. osti.govunibo.it This highlights the potential to create a diverse range of amide derivatives from Guerbet esters.

Ethoxylation:

Ethoxylation involves the addition of ethylene (B1197577) oxide units to a molecule. In the case of this compound, ethoxylation would likely occur at the ester group, leading to the formation of a polyethylene (B3416737) glycol (PEG) ester. Direct ethoxylation of fatty acid methyl esters is a known industrial process, often catalyzed by basic or mixed-metal oxide catalysts. scispace.comresearchgate.netfrontiersin.org This transformation results in non-ionic surfactants with properties that depend on the length of the ethoxy chain. wikipedia.org The ethoxylation of branched alkyl esters has also been described, indicating the applicability of this reaction to Guerbet esters. scispace.com

The derivatization of this compound through amidation and ethoxylation is summarized below.

| Transformation | Reactant | Product Class |

| Amidation | Amine (R-NH₂) | N-alkyl-2-decyldodecanamide |

| Ethoxylation | Ethylene Oxide | Poly(ethylene glycol) 2-decyldodecanoate |

Mechanistic Investigations of Ester Reactivity

Understanding the kinetics and thermodynamics of the reactions of this compound is essential for optimizing reaction conditions and predicting product distributions.

While specific kinetic and thermodynamic data for the functionalization of this compound are scarce in the literature, general principles from studies on other long-chain and branched esters can provide valuable insights.

Kinetics:

The rate of reactions involving the ester group, such as hydrolysis, transesterification, and amidation, is influenced by several factors, including the steric hindrance around the carbonyl group. The branched structure of this compound, with a decyl group at the α-position, is expected to sterically hinder the approach of nucleophiles to the carbonyl carbon. This would likely result in slower reaction rates compared to linear esters of similar molecular weight.

Kinetic studies on the esterification of branched-chain alcohols to form esters have been conducted, and these can provide an inverse perspective on the hydrolysis of branched esters. researchgate.net For instance, the activation energy for the esterification of palmitic acid with branched-chain alcohols has been determined, offering a glimpse into the energy barriers associated with reactions at sterically hindered centers. researchgate.net

Thermodynamics:

The thermodynamics of ester reactions, such as esterification and hydrolysis, are governed by the relative stabilities of the reactants and products. The equilibrium position of these reactions can be influenced by temperature and the concentration of reactants. For the hydrolysis of this compound, the equilibrium will lie towards the ester under anhydrous conditions, while the presence of excess water will favor the formation of 2-decyldodecanoic acid and methanol (B129727).

Thermodynamic parameters, including enthalpy (ΔH) and entropy (ΔS) of reaction, have been determined for the esterification of various carboxylic acids. maxwellsci.comsemanticscholar.orgmdpi.comacs.org These studies indicate that the chain length of the carboxylic acid and the alcohol can influence the thermodynamics of the reaction. For long-chain esters, the esterification is generally favored. researchgate.net The large, non-polar alkyl chains in this compound would likely contribute to a favorable enthalpy of formation in non-polar environments.

The table below presents a qualitative summary of the expected kinetic and thermodynamic characteristics for the functionalization of this compound based on studies of related compounds.

| Reaction Type | Expected Kinetic Behavior | Expected Thermodynamic Considerations |

| Ester Hydrolysis | Slower than linear esters due to steric hindrance. | Equilibrium driven by water concentration. |

| Amidation | Slower than linear esters; may require catalyst or activation. | Generally favorable, driven by the formation of a stable amide bond. |

| Reduction | Rate dependent on the reducing agent and conditions. | Highly favorable, driven by the formation of strong O-H or C-H bonds. |

Computational Modeling of Reaction Intermediates and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the complex reaction mechanisms of esters. These methods provide insights into the energies of intermediates and transition states, which are crucial for understanding reaction kinetics and selectivity. rsc.orgmdpi.com For branched esters like this compound, computational studies can predict reaction pathways for processes such as hydrolysis, transesterification, and oxidation.

For instance, in the palladium-catalyzed alkoxycarbonylation of alkenes, which can produce branched esters, DFT calculations have been employed to rationalize the observed regioselectivity. researchgate.net These studies model the intermediates and transition states for different pathways, such as the hydride and alkoxy routes, to determine the most favorable reaction coordinate. rsc.orgresearchgate.net The calculations can reveal that subtle changes in catalyst structure or reaction conditions can favor the formation of branched products over linear ones. researchgate.net

A key aspect of these computational models is the ability to calculate the activation energies for various reaction steps. researchgate.net For example, in the decomposition of methyl esters, DFT can be used to determine the energy barriers for different bond-breaking and rearrangement processes, thereby predicting the most likely decomposition pathways and the resulting products. researchgate.netpolyu.edu.hk Similar approaches can be applied to understand the oxidation of branched esters, where multiple radical intermediates are possible. bohrium.com

The following table summarizes the types of data that can be obtained from computational modeling of branched ester reactions, using analogous systems as a reference.

| Parameter | Description | Significance | Example from Literature (Analogous Systems) |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Determines the reaction rate; lower Ea indicates a faster reaction. | DFT calculations of palladium-catalyzed methoxycarbonylation of propyne (B1212725) showed an overall kinetic barrier of 23.0 kcal mol-1 for the most plausible pathway. researchgate.net |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). | The reaction enthalpies for the formation of various RO2 radicals from n-C4H9 + O2 have been computed to understand competing oxidation pathways. bohrium.com |

| Transition State Geometry | The specific arrangement of atoms at the highest point of the energy barrier. | Provides insight into the mechanism of bond formation and breakage. | In the lipase-catalyzed N-acylation of phenylglycinol, modeling of the transition state helped to explain the high regioselectivity for the amino group. nih.gov |

| Bond Lengths and Angles | The distances and angles between atoms in intermediates and transition states. | Changes in these parameters during a reaction reveal the progression of the chemical transformation. | In the study of hydrogen abstraction from methyl esters, bond lengths in the transition state were calculated to understand the reactivity of different C-H bonds. researchgate.net |

These computational approaches provide a framework for predicting the reactivity of this compound and designing reaction conditions to favor desired transformations.

Stereoselective and Regioselective Transformations of Branched Esters

The presence of a chiral center at the α-position of this compound makes stereoselective transformations particularly relevant. Similarly, the different chemical environments of the ester's functional groups allow for regioselective reactions.

Stereoselective Transformations:

Enzymatic catalysis is a powerful method for achieving high stereoselectivity in reactions of chiral esters. mdpi.com Lipases, in particular, are widely used for the kinetic resolution of racemic esters, a process where one enantiomer reacts much faster than the other. wikipedia.orgwur.nl For example, Candida antarctica lipase (B570770) B (CALB) has been shown to be effective in the transesterification of branched-chain fatty acid methyl esters, with a preference for the R-enantiomer. tandfonline.com Molecular modeling studies have supported these experimental findings, showing how the chiral substrate fits into the active site of the enzyme. tandfonline.com

The enantiomeric ratio (E), a measure of the enzyme's selectivity, can be influenced by reaction conditions such as temperature. tandfonline.com For the transesterification of 4-methyloctanoic acid methyl ester, a related branched-chain ester, decreasing the reaction temperature from 45°C to 27°C increased the E value from 8 to 23 when using CALB. tandfonline.com

Dynamic kinetic resolution (DKR) is an even more powerful technique that can theoretically convert a racemic mixture entirely into a single enantiomer of the product. nih.gov In DKR, the slower-reacting enantiomer is racemized in situ, allowing it to be converted to the desired product. wikipedia.org This has been successfully applied to the synthesis of β-branched aromatic amino acids using a thermophilic transaminase. nih.gov

The table below presents data on the enzymatic kinetic resolution of branched-chain fatty acid methyl esters, which can be considered as models for this compound.

| Substrate | Enzyme | Reaction | Enantiomeric Ratio (E) | Preferred Enantiomer |

| 4-Methylhexanoic acid methyl ester | Rhizomucor miehei lipase | Transesterification | 2 | S |

| 4-Methylhexanoic acid methyl ester | Candida antarctica lipase B (CALB) | Transesterification | 5 | R |

| 4-Methyloctanoic acid methyl ester | Candida antarctica lipase B (CALB) | Transesterification | 8 (at 45°C), 23 (at 27°C) | R |

Regioselective Transformations:

Regioselective reactions target a specific functional group or position within a molecule. For an ester like this compound, this could involve reactions at the ester carbonyl group, the α-carbon, or the long alkyl chains.

Enzymatic hydroxylations are a prime example of regioselective transformations. Peroxygenases can introduce hydroxyl groups at specific positions on fatty acids and their esters. nih.govfao.org For instance, the peroxygenase from Agrocybe aegerita has been shown to hydroxylate fatty acid methyl esters primarily at the ω-1 and ω-2 positions. nih.govfao.org

Chemical methods can also achieve regioselectivity. For example, the palladium-catalyzed hydroesterification of alkenes can be tuned to produce either linear or branched esters with high selectivity by modifying the catalyst and reaction conditions. rsc.org While this is a synthetic route, it demonstrates the principles of controlling regioselectivity in reactions involving ester formation.

In the context of this compound, such regioselective reactions could be used to introduce new functional groups at specific positions, leading to novel derivatives with potentially useful properties.

Sophisticated Analytical Characterization Techniques in Methyl 2 Decyldodecanoate Research

Hyphenated Chromatographic-Spectrometric Methods

Hyphenated techniques, which link a separation method to a spectroscopic detector, are indispensable tools in the analysis of complex lipid mixtures containing Methyl 2-decyldodecanoate.

Two-dimensional gas chromatography (GC×GC) coupled with high-resolution mass spectrometry (HRMS) offers exceptional resolving power for the analysis of intricate samples like FAMEs. gcms.czchula.ac.th This technique employs two columns with different stationary phases, providing a comprehensive separation of compounds that might co-elute in a single-dimension GC analysis. chula.ac.th For this compound, this is particularly crucial for separating it from other positional isomers of methyl docosanoates and for detecting trace-level impurities.

The first dimension column typically separates FAMEs based on boiling point, while the second dimension column provides separation based on polarity. gcms.cz This structured separation allows for the creation of highly detailed two-dimensional chromatograms where compounds of a similar chemical class, such as saturated and unsaturated FAMEs, group together, simplifying identification. gcms.cz

The coupling to HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. This is critical for confirming the identity of this compound and for distinguishing it from isomers that have the same nominal mass but different elemental compositions. nih.govnih.gov The fragmentation patterns obtained can further help in pinpointing the branch point in the fatty acid chain. nih.govnih.gov

Key Findings from GC×GC-HRMS Analysis of FAMEs:

| Parameter | Finding | Significance for this compound |

| Peak Capacity | Significantly increased (3-10 fold) compared to 1D-GC. chula.ac.th | Enhanced ability to resolve from structural isomers and matrix components. |

| Isomer Separation | Excellent separation of FAME isomers, including positional and cis/trans isomers. gcms.cz | Crucial for differentiating 2-decyldodecanoate from other branched and straight-chain isomers. |

| Compound Identification | Structured chromatograms (contour plots) and high-resolution mass data improve confidence in compound identification. gcms.czchula.ac.th | Allows for unambiguous identification and impurity profiling. |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of FAMEs, especially branched-chain fatty acids (BCFAs), directly in complex biological or industrial mixtures. creative-proteomics.comnih.gov Unlike GC-MS, LC-MS often does not require derivatization, although derivatization can be used to enhance ionization efficiency. nih.gov

Reversed-phase (RP) LC is commonly employed, separating compounds based on their hydrophobicity. researchgate.net For this compound, this allows for separation from other lipids based on chain length and branching. The use of ultra-high performance liquid chromatography (UHPLC) can significantly improve resolution and reduce analysis times. researchgate.net

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In a typical workflow, a precursor ion corresponding to the protonated molecule or an adduct of this compound is selected in the first mass analyzer. This ion is then fragmented, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly selective and sensitive, allowing for accurate quantification even in complex matrices. nih.govspringernature.com This technique is particularly valuable for studying branched fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids where branched esters like this compound could be components. springernature.com

Advanced Spectroscopic Methods for Structural Elucidation

While chromatographic methods are excellent for separation, spectroscopic techniques are essential for the definitive elucidation of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing a detailed map of the molecular structure of this compound. Both ¹H and ¹³C NMR provide information on the chemical environment of each atom. rsc.org

In the ¹H NMR spectrum, the protons of the methyl ester group (CH₃-O-) typically appear as a singlet at approximately 3.66 ppm. rsc.org The single proton at the branch point (C-2) appears as a multiplet around 2.23-2.32 ppm. The numerous methylene (B1212753) protons (-CH₂-) in the decyl and dodecanoyl chains overlap to form a broad multiplet around 1.25-1.34 ppm, while the terminal methyl groups (-CH₃) of the alkyl chains appear as a triplet around 0.87 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is highly deshielded and appears around 169.8 ppm. rsc.org The carbon of the methyl ester group resonates at about 52.3 ppm. The carbons within the long alkyl chains appear in the 22-33 ppm region, with the terminal methyl carbons appearing around 14 ppm. rsc.org Advanced NMR techniques like COSY and HSQC can be used to establish connectivity between protons and carbons, confirming the precise structure and branching.

¹H and ¹³C NMR Chemical Shifts for this compound: rsc.org

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -C(=O)O- | - | 169.8 |

| -OCH₃ | 3.66 (s, 3H) | 52.3 |

| -CH(CH₂)- | 2.32-2.23 (m, 1H) | Not specified |

| -CH₂- (chains) | 1.67-1.40 (m, 4H), 1.34-1.25 (m, 32H) | 32.1, 29.8 |

| -CH₃ (terminal) | 0.87 (t, J = 7.2 Hz, 6H) | Not specified |

s = singlet, t = triplet, m = multiplet

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into conformational order.

For this compound, the most prominent feature in the FT-IR spectrum is the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears around 1740 cm⁻¹. researchgate.netpreprints.org Other key absorbances include the C-O stretching vibrations between 1100 and 1300 cm⁻¹, and the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups, which occur in the 2850-3000 cm⁻¹ region. researchgate.netcdnsciencepub.com The presence of long polymethylene chains gives rise to a characteristic CH₂ rocking vibration around 720 cm⁻¹. preprints.org

Raman spectroscopy is complementary to IR and is particularly sensitive to the vibrations of the carbon backbone. bohrium.com The C-C stretching vibrations in the alkyl chains provide information about the conformational order. A higher degree of trans conformation in the alkyl chains leads to sharper and more intense bands, while gauche conformers result in broader features. spiedigitallibrary.org This can be used to study the physical state and intermolecular interactions of this compound.

High-Resolution Separation Techniques for Complex Mixtures

Separating this compound from its isomers and other components in a complex mixture is a significant analytical challenge. theanalyticalscientist.com High-resolution separation techniques are essential for achieving the necessary selectivity.

One powerful technique is silver ion high-performance liquid chromatography (Ag⁺-HPLC) . This method is primarily used for separating unsaturated FAMEs based on the number, position, and geometry of double bonds. nih.govnih.gov While this compound is saturated, this technique is invaluable for removing unsaturated interferences in complex natural or industrial samples prior to further analysis.

For separating saturated isomers, specialized GC and LC columns are employed. In gas chromatography, long capillary columns with highly polar stationary phases, such as those containing high-content cyanopropyl groups, are used to resolve positional and geometric isomers of FAMEs. gcms.czfishersci.com The choice of column can provide selectivity for challenging separations, such as distinguishing between different branched-chain isomers. gcms.cz

In liquid chromatography, ultra-high performance liquid chromatography (UHPLC) with columns that offer high steric selectivity, such as certain C18 phases, can be used to separate hydrophobic isomers. researchgate.nettheanalyticalscientist.com Coupling multiple columns in series can further enhance the separation length and improve the resolution between closely related compounds. theanalyticalscientist.com Supercritical fluid chromatography (SFC) has also emerged as a rapid and efficient technique for separating various esters, including complex mixtures of sucrose (B13894) fatty acid esters, demonstrating its potential for high-throughput analysis of ester-containing samples. jst.go.jp

Academic Research Applications of Methyl 2 Decyldodecanoate

Chemical Ecology and Semiochemistry Research

Chemical ecology is the study of chemically-mediated interactions between living organisms. Semiochemicals, or signaling chemicals, are central to this field and include pheromones and kairomones that govern behaviors such as mating, aggregation, and host selection.

Investigation of Role in Interspecies Chemical Communication (e.g., Pheromone Studies)

While numerous methyl esters serve as crucial pheromones in the insect world, there is currently no specific research identifying methyl 2-decyldodecanoate as a pheromone or a key semiochemical in any species. For instance, various isomers of methyl 2,4,6-decatrienoate are recognized as aggregation pheromones for several stink bug species, including the brown marmorated stink bug (Halyomorpha halys). nih.govresearchgate.net These compounds are actively researched for use in pest management strategies. researchgate.net Similarly, other structurally distinct methyl esters like 10-methyldodecanal (B150343) and 8-methyl-2-decanol propionate (B1217596) have been identified as pheromones in different beetle species. plos.orgherts.ac.uk However, a direct link or study involving this compound in such chemical communication systems has not been established in the available scientific literature.

Exploration as Environmental Biomarkers or Tracers

Environmental biomarkers are substances that can indicate exposure to certain chemicals or environmental conditions. nih.govscielo.org.mx While DNA methylation patterns and specific metabolites are increasingly used as biomarkers for exposure to substances like heavy metals or pollutants, there is no evidence to suggest that this compound is currently utilized as an environmental biomarker or tracer. nih.goveuropa.eu The application of biomarkers is a growing field in environmental science, but research has not yet pointed to this specific compound for such purposes. researchgate.net

Advanced Materials Science Research

In materials science, the unique properties of various organic molecules are harnessed to create novel materials with specific functions.

Utilization as Precursors in Polymer Synthesis and Modification

Long-chain fatty acid esters can sometimes be used as precursors or monomers in the synthesis of polymers. They can also be employed as plasticizers or modifying agents to alter the properties of existing polymers. However, a review of the current literature does not reveal any studies where this compound is specifically used as a precursor for polymer synthesis or for the modification of polymeric materials.

Investigation in Self-Assembly Systems and Liquid Crystalline Phases

Molecules with appropriate long-chain structures can exhibit self-assembly properties, forming organized structures like micelles or liquid crystals. These properties are of interest for developing new materials with unique optical or electronic characteristics. There is, however, no published research that investigates the self-assembly behavior or potential liquid crystalline phases of this compound.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide valuable insights into the properties and potential reactivity of molecules through calculations and simulations. These methods can predict molecular geometry, electronic structure, and spectroscopic properties. A search of academic databases indicates a lack of specific theoretical or computational studies focused on this compound. Such studies could, in principle, elucidate its conformational preferences, reactivity, and potential for interaction with biological receptors or materials, but this research has not yet been undertaken or published.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful "computational microscope" to study the dynamic nature of molecules. mdpi.com This technique calculates the trajectory of atoms and molecules over time, providing deep insights into their motion, conformational changes, and interactions. mdpi.comelifesciences.org For a molecule like this compound, with its long, flexible alkyl chains, MD simulations are invaluable for understanding its three-dimensional structure and behavior.

Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions. Key interactions that can be studied include:

Van der Waals forces: These are the primary interactions governing how the long hydrocarbon chains of multiple this compound molecules interact with each other.

Dipole-dipole interactions: Arising from the polar ester group, these interactions influence the orientation of molecules relative to one another.

Understanding these interactions is fundamental to predicting physical properties such as viscosity, boiling point, and solvency, which are critical for its potential applications. nih.gov The data generated from these simulations can be used to build more accurate models of systems containing this and similar esters. mdpi.combiorxiv.org

Table 1: Parameters from Molecular Dynamics Simulations of this compound

| Parameter Studied | Information Gained | Relevance to this compound |

|---|---|---|

| Dihedral Angle Distribution | Preferred orientation of molecular fragments | Characterizes the flexibility and folding of the decyl and dodecanoate (B1226587) chains. |

| Radial Distribution Function | Probability of finding a neighboring molecule at a certain distance | Describes the local molecular packing and liquid structure. |

| Root-Mean-Square Deviation (RMSD) | Measures the average change in atomic positions over time | Indicates the stability of the molecule's conformation during the simulation. mdpi.com |

| Interaction Energy Analysis | Quantifies the strength of intermolecular forces | Helps to understand the cohesive energy and miscibility with other substances. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed picture of a molecule's electronic structure. mdpi.com These methods solve approximations of the Schrödinger equation to determine properties like electron density distribution, molecular orbital energies, and electrostatic potential. mdpi.commdpi.com

For this compound, these calculations can pinpoint the most electron-rich and electron-poor regions of the molecule. The ester group's oxygen atoms are expected to have a high electron density, making them potential sites for interaction with electrophiles. Conversely, the carbonyl carbon is electron-deficient and thus susceptible to nucleophilic attack.

Key parameters derived from quantum chemical calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. inlibrary.uz

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution across the molecule, highlighting regions prone to electrostatic interactions.

Partial Atomic Charges: These calculations assign a partial charge to each atom, quantifying the polarity of bonds within the molecule. inlibrary.uz

These computational insights are foundational for predicting how this compound will behave in different chemical environments and for designing experiments to test its reactivity. inlibrary.uzrsc.org

Prediction of Structure-Reactivity Relationships and Reaction Pathways

By combining insights from both molecular dynamics and quantum chemical calculations, researchers can establish robust structure-reactivity relationships. The "structure" in this context refers not just to the static arrangement of atoms but also to the dynamic ensemble of conformations the molecule can adopt. elifesciences.org

For this compound, this involves understanding how its branched structure affects the accessibility of the reactive ester group. The bulky alkyl chains might sterically hinder the approach of reactants, potentially slowing down reactions like hydrolysis or transesterification compared to a linear ester. Computational models can simulate the entire reaction pathway for such transformations, identifying the transition states and calculating the activation energies. mdpi.com This allows for a theoretical prediction of reaction rates and mechanisms, which can guide the design of more efficient chemical processes. For instance, theoretical studies can compare the energy barriers for acid-catalyzed versus base-catalyzed hydrolysis, providing a rationale for choosing optimal reaction conditions. researchgate.net

Green Chemistry Innovation and Process Development

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. cuestionesdefisioterapia.comnih.gov The production and application of esters like this compound are key areas for green innovation.

Design of Sustainable Chemical Processes for Ester Production

The principles of green chemistry are directly applicable to the synthesis of this compound. researchgate.net Traditional esterification methods often rely on stoichiometric amounts of strong acids or bases, leading to waste generation and difficult purification steps. Sustainable alternatives focus on catalysis and improving energy efficiency. jddhs.com

One of the most promising green approaches is the use of biocatalysts, particularly enzymes like lipases. researchgate.net Lipase-catalyzed esterification offers several advantages:

High Selectivity: Enzymes can operate under mild conditions (lower temperature and pressure), often with high specificity, which reduces the formation of byproducts.

Renewable Catalysts: Enzymes are biodegradable and derived from renewable sources.

Reduced Waste: Catalytic processes inherently generate less waste compared to stoichiometric reactions, improving the atom economy. jddhs.com

The process would involve reacting a derivative of 2-decyldodecanoic acid with methanol (B129727) in the presence of an immobilized lipase (B570770). The use of renewable feedstocks is a cornerstone of this approach.

Development of Bio-based Chemical Feedstocks and Derivatives

A key principle of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. cuestionesdefisioterapia.comopcw.org this compound is well-suited for a bio-based production pathway. The fatty acid and alcohol components that form the ester can be derived from various biological sources.

Table 2: Potential Bio-based Sources for this compound Precursors

| Component | Precursor Molecule | Potential Bio-based Source |

|---|---|---|

| Dodecanoate Backbone | Dodecanoic Acid (Lauric Acid) | Coconut oil, Palm kernel oil |

| Decyl Branch | Decanol (Decyl alcohol) | Reduction of decanoic acid from plant oils |

| Methyl Group | Methanol | Biomass gasification, Anaerobic digestion of organic waste |

The development of platform chemicals from biomass is a rapidly advancing field. Through fermentation or chemical conversion of sugars, starches, and lignocellulose, it is possible to produce a wide range of fatty acids and alcohols. By leveraging these bio-refinery concepts, the entire molecular structure of this compound can be sourced renewably, significantly lowering its environmental footprint compared to a petrochemical-based synthesis.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methanol |

| 2-decyldodecanoic acid |

| Dodecanoic Acid (Lauric Acid) |

| Decanol |

Q & A

Q. What are the established methods for synthesizing methyl 2-decyldodecanoate, and how can reaction conditions be optimized?

Methyl esters like this compound are typically synthesized via acid- or base-catalyzed esterification. For branched esters, a two-step approach involving transesterification of pre-formed branched acids (e.g., 2-decyldodecanoic acid) with methanol is common. Catalysts like sulfuric acid (H₂SO₄) or lipases may improve yield . Optimization involves monitoring reaction temperature (e.g., 60–80°C), molar ratios of alcohol to acid (3:1 to 5:1), and reaction time (4–24 hrs) via TLC or GC-MS .

Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?

Purity validation requires chromatographic methods:

- Gas Chromatography-Mass Spectrometry (GC-MS) : To confirm molecular weight and detect impurities using retention indices and fragmentation patterns .

- HPLC with UV/RI detection : For non-volatile byproducts.

- NMR (¹H/¹³C) : To verify branching at the 2-position and ester functionality . Calibration with certified standards (e.g., methyl palmitate) is critical for quantitation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While specific safety data for this compound is limited, analogous methyl esters require:

- Ventilation : Use fume hoods to avoid inhalation of vapors (boiling point ~250–300°C, extrapolated from similar esters) .

- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact .

- Storage : In sealed containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., vapor pressure, enthalpy of vaporization) of this compound compare to linear methyl esters, and what experimental methods are used to measure them?

Branched esters exhibit lower melting points and vapor pressures compared to linear analogs due to reduced molecular packing. Key methods include:

- Static Vapor Pressure Measurement : Using a Knudsen effusion cell for low-volatility compounds .

- Differential Scanning Calorimetry (DSC) : To determine enthalpy of fusion (ΔfusH) and phase transitions .

- Antoine Equation Parameters : Derived from temperature-dependent vapor pressure data (e.g., logP vs. 1/T plots) . Discrepancies in literature values (e.g., ±5% for ΔvapH) require cross-validation with multiple techniques .

Q. What computational strategies can predict the solvent compatibility and aggregation behavior of this compound in lipid-based systems?

Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36 or OPLS-AA) model ester-lipid interactions. Key parameters:

- Solubility Parameters : Hansen solubility parameters (δD, δP, δH) to predict miscibility .

- Critical Micelle Concentration (CMC) : Estimated via coarse-grained MD or experimental surface tension measurements . Validation against experimental SAXS/SANS data is recommended to resolve model limitations .

Q. How can researchers resolve contradictions in degradation kinetics data for this compound under oxidative vs. hydrolytic conditions?

Conflicting degradation rates often arise from experimental variables:

- Oxidative Studies : Use accelerated conditions (e.g., 40–60°C with O₂ bubbling) and track peroxide formation via iodometric titration .

- Hydrolytic Studies : pH-stat titration under controlled pH (acidic/alkaline) and temperature . Statistical tools (e.g., ANOVA) differentiate artifact-driven vs. mechanism-driven discrepancies .

Q. What strategies optimize the use of this compound as a chromatographic reference standard for branched lipid analysis?

- Column Selection : High-polarity columns (e.g., CP-Sil 88) enhance separation of branched vs. linear esters .

- Derivatization : Convert to picolinyl esters for enhanced MS/MS fragmentation to confirm branching .

- Interlaboratory Calibration : Collaborate with NIST or similar bodies to certify reference materials .

Methodological Notes

- Data Contradictions : Cross-reference peer-reviewed datasets (e.g., NIST Chemistry WebBook ) and validate via independent replicates.

- Experimental Design : Follow ICMJE guidelines for documenting reagents, instruments, and statistical methods .

- Safety Compliance : Align protocols with OSHA and EU Directive 89/391 for chemical handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.